molecular formula C26H20N2 B3056094 N,N-Di-2-naphthyl-p-phenylenediamine CAS No. 68941-03-7

N,N-Di-2-naphthyl-p-phenylenediamine

Cat. No.: B3056094
CAS No.: 68941-03-7
M. Wt: 360.4 g/mol
InChI Key: KCSOBOZCMQBPFM-UHFFFAOYSA-N
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Description

N,N-Di-2-naphthyl-p-phenylenediamine is an organic compound with the molecular formula C26H20N2. It is a derivative of phenylenediamine, where two naphthyl groups are attached to the nitrogen atoms of the phenylenediamine core. This compound is known for its antioxidant properties and is used in various industrial applications, particularly in the rubber and plastics industries .

Scientific Research Applications

N,N-Di-2-naphthyl-p-phenylenediamine has several scientific research applications:

Safety and Hazards

N,N-Di-2-naphthyl-p-phenylenediamine is a human skin irritant and an experimental skin and eye irritant . Mutation data has been reported and it is a questionable carcinogen with experimental tumorigenic data . When heated to decomposition, it emits toxic fumes of NOx .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Di-2-naphthyl-p-phenylenediamine can be synthesized through the reaction of p-phenylenediamine with 2-naphthol. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. The compound is often produced in bulk and used as an antioxidant in rubber and plastic manufacturing .

Chemical Reactions Analysis

Types of Reactions

N,N-Di-2-naphthyl-p-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di-2-naphthyl-p-phenylenediamine: A similar compound with comparable antioxidant properties.

    N,N’-Diethyl-p-phenylenediamine: Another antioxidant used in similar applications.

    N,N’-Diphenyl-p-phenylenediamine: Used as an antioxidant in rubber and plastics

Uniqueness

N,N-Di-2-naphthyl-p-phenylenediamine is unique due to its high antioxidant efficiency and stability. The presence of naphthyl groups enhances its ability to stabilize free radicals, making it more effective than some other antioxidants. Its specific structure allows it to be used in a wide range of applications, particularly in environments where oxidative stress is a concern .

Properties

IUPAC Name

4-N,4-N-dinaphthalen-2-ylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2/c27-23-11-15-24(16-12-23)28(25-13-9-19-5-1-3-7-21(19)17-25)26-14-10-20-6-2-4-8-22(20)18-26/h1-18H,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSOBOZCMQBPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)N)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219004
Record name N,N-Di-2-naphthyl-p-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68941-03-7
Record name N,N-Di-2-naphthyl-p-phenylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068941037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Di-2-naphthyl-p-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of N,N-Di-2-naphthyl-p-phenylenediamine discussed in the research?

A1: The research primarily focuses on this compound as an antioxidant in materials science. Specifically, it is investigated for its role in preventing the degradation of rubber compounds . One study highlights its use in a crosslinked polyolefin insulating rubber designed for offshore oil and gas engineering cables . The inclusion of this compound aims to enhance the material's resistance to heat, ultraviolet radiation, seawater, and oil aging.

Q2: How is this compound quantified in rubber compounds?

A2: A study outlines a method for quantifying this compound in rubber compounds using a combination of chromatographic separation and colorimetry . The process involves:

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